
2-Amino-2-(4-bromophenyl)ethanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-bromophenyl)ethanol oxalate (2-ABEO) is an organic compound containing an oxalate group and a bromophenyl group. It is a colorless, crystalline solid with a melting point of 135 °C and a boiling point of 209 °C. 2-ABEO is a useful reagent in organic synthesis due to its unique properties and reactivity. It has been used in a variety of research applications and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Copper-Catalyzed Direct Amination : This process involves the amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using NaN3 as the amino source in ethanol. The method allows for the synthesis of ortho-functionalized aromatic amines with good yields, indicating potential applications in synthetic chemistry (Zhao, Fu, & Qiao, 2010).
Resolution of Bromo-ethanol Derivatives : The resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed reactions has been achieved. This α-bromohydrin is an intermediate in synthesizing a new adrenergic agent, showing its importance in medicinal chemistry (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Hybrid Enzymatic and Organic Catalyst System for Ethanol Electrooxidation : A study combining an organic oxidation catalyst (4-amino-TEMPO) with a recombinant enzyme (oxalate decarboxylase) to create a hybrid catalytic system has been reported. This system is capable of catalyzing complete ethanol electrooxidation, demonstrating potential applications in biosensors, environmental monitoring, and biofuel cells (Franco, Klunder, Russel, De Andrade, & Minteer, 2020).
Synthesis of Norphenylephrine Derivatives : Research on the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its cyclization with cyclic ketones to form various heterocyclic compounds has been carried out. This study highlights the compound's versatility in synthesizing different chemical structures (Kametani et al., 1970).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(4-bromophenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIUPCXLQVGOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



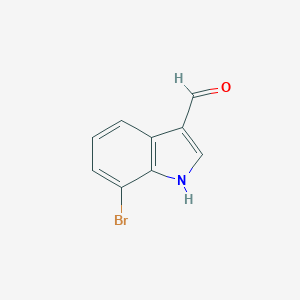
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
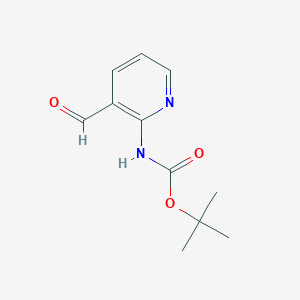
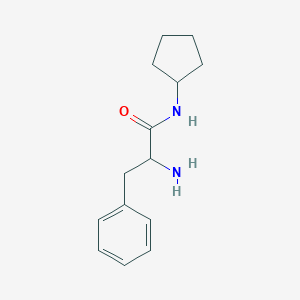
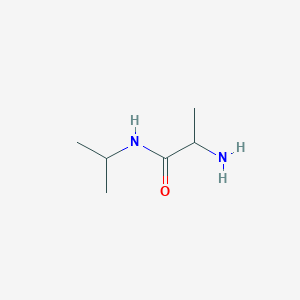

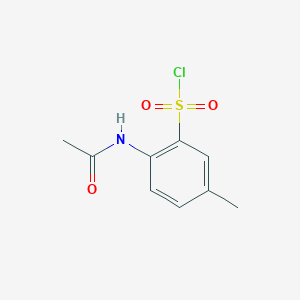

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)


![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)